molecular formula C8H6Cl2O3 B15046434 Methyl 4,5-dichloro-2-hydroxybenzoate

Methyl 4,5-dichloro-2-hydroxybenzoate

Cat. No.: B15046434
M. Wt: 221.03 g/mol
InChI Key: DIMLRARSGJZFQN-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-hydroxybenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, hydroxyl (-OH) and chlorine substituents at the 2-, 4-, and 5-positions of the aromatic ring. Its molecular formula is C₈H₆Cl₂O₃, with a molar mass of 221.04 g/mol. The compound’s unique substitution pattern confers distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced stability from chlorine atoms. It serves as an intermediate in pharmaceuticals and agrochemicals, leveraging its reactivity in esterification and substitution reactions .

Properties

IUPAC Name

methyl 4,5-dichloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLRARSGJZFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4,5-dichloro-2-aminobenzoate or 4,5-dichloro-2-thiobenzoate.

    Hydrolysis: 4,5-dichloro-2-hydroxybenzoic acid.

    Oxidation: 4,5-dichloro-2-ketobenzoate.

    Reduction: 4,5-dichloro-2-methoxybenzoate.

Scientific Research Applications

Methyl 4,5-dichloro-2-hydroxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 4,5-Dichloro-2-Methoxybenzoate
  • Key Differences : Replaces the hydroxyl group (-OH) with a methoxy (-OCH₃) group and uses an ethyl ester (-COOEt) instead of methyl ester.
  • Impact :
    • Solubility : Increased lipophilicity due to ethyl and methoxy groups, reducing water solubility compared to the hydroxyl-containing analogue.
    • Bioactivity : Methoxy groups may reduce hydrogen-bonding capacity, altering interactions with biological targets (e.g., enzymes or receptors) .
Methyl 2-Amino-4,5-Dichlorobenzoate
  • Key Differences: Substitutes hydroxyl (-OH) with an amino (-NH₂) group.
  • Impact: Reactivity: The amino group enables participation in diazotization and Schiff base formation, expanding synthetic utility. Acidity: The amino group (weaker acid than -OH) raises the pKa, affecting ionization under physiological conditions .
Methyl 3,5-Dichloro-2-Hydroxybenzoate
  • Key Differences : Chlorine atoms at positions 3 and 5 instead of 4 and 3.
  • Impact :
    • Electronic Effects : Altered electron-withdrawing effects influence aromatic ring reactivity (e.g., electrophilic substitution).
    • Biological Activity : Positional isomerism may shift target selectivity; studies suggest 3,5-dichloro derivatives exhibit stronger antifungal activity .
Ethyl 2-Amino-4,5-Bis(2-Methoxyethoxy)Benzoate Hydrochloride
  • Key Differences : Incorporates methoxyethoxy (-OCH₂CH₂OCH₃) groups at positions 4 and 5 and an ethyl ester.
  • Impact: Solubility: Enhanced solubility in polar solvents due to ether linkages. Pharmacokinetics: Increased molecular weight (C₁₄H₂₁Cl₂NO₆, ~378.2 g/mol) and complexity may improve drug half-life but reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility (Polarity) Stability
Methyl 4,5-dichloro-2-hydroxybenzoate C₈H₆Cl₂O₃ 221.04 -OH, -COOCH₃, 4,5-Cl Moderate (polar) Stable, decomposes at >200°C
Methyl 3,5-dichloro-2-hydroxybenzoate C₈H₆Cl₂O₃ 221.04 -OH, -COOCH₃, 3,5-Cl Moderate (polar) Similar stability
Methyl 2-amino-4,5-dichlorobenzoate C₈H₇Cl₂NO₂ 220.05 -NH₂, -COOCH₃, 4,5-Cl Low (non-polar) Sensitive to oxidation
Ethyl 4,5-dichloro-2-methoxybenzoate C₁₀H₁₀Cl₂O₃ 249.09 -OCH₃, -COOEt, 4,5-Cl Low (non-polar) High thermal stability

Analytical Characterization

  • Mass Spectrometry : this compound shows a predominant [M+H]+ ion at m/z 220.97668 with a collision cross-section (CCS) of 138.4 Ų , distinct from its 3,5-dichloro isomer ([M+H]+ at m/z 220.97668 , CCS = 141.2 Ų ) .
  • NMR: The hydroxyl proton in this compound resonates at δ 10.2 ppm, absent in methoxy or amino analogues .

Biological Activity

Methyl 4,5-dichloro-2-hydroxybenzoate, a halogenated derivative of salicylic acid, has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure, characterized by the presence of chlorine and hydroxyl groups, suggests interactions with biological targets that may lead to significant therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and dichloro groups facilitate binding to enzymes and receptors, leading to inhibition of bacterial cell wall synthesis and modulation of inflammatory mediator production. Studies suggest that this compound may exhibit significant antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile .

Antimicrobial Properties

Research indicates that this compound displays potent antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Clostridioides difficile32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the compound's potential as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vivo models have shown that it can reduce inflammation markers in various tissues, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that this compound could inhibit growth in resistant S. aureus strains at concentrations significantly lower than those required for conventional antibiotics. This positions it as a promising candidate for further development in combating antibiotic resistance .

In Vivo Anti-inflammatory Study

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The study found that administration of this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

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